
3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol It is characterized by the presence of a cyclopentyl group, a prop-2-yn-1-yl group, and an imidazolidine-2,4-dione core structure
Métodos De Preparación
The synthesis of 3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of cyclopentanone with propargylamine to form an intermediate, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Análisis De Reacciones Químicas
3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced with other groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
5,5-Diphenylimidazolidine-2,4-dione: Known for its biological activities, including antibacterial and antifungal properties.
5-Methylimidazolidine-2,4-dione: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Phenylimidazolidine-2,4-dione: Studied for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-cyclopentyl-5-prop-2-ynylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O2/c1-2-5-9-10(14)13(11(15)12-9)8-6-3-4-7-8/h1,8-9H,3-7H2,(H,12,15) |
Clave InChI |
WTUJUJBGXOFMHP-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1C(=O)N(C(=O)N1)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
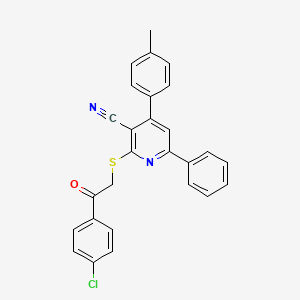

![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
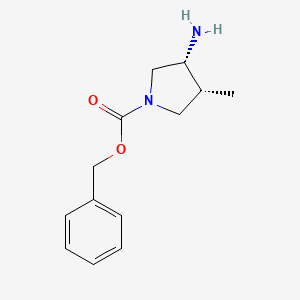
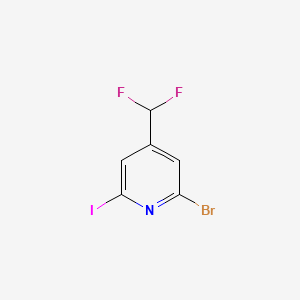
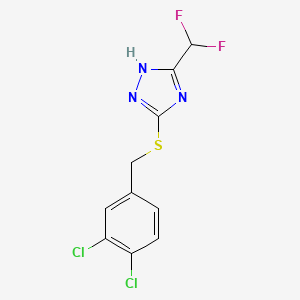

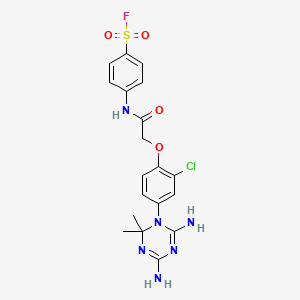
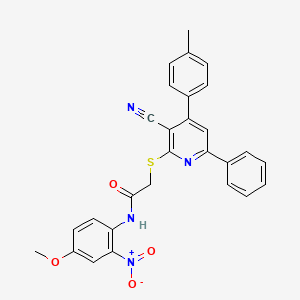

![N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15054785.png)
